6-Dehydro Prednisolone

描述

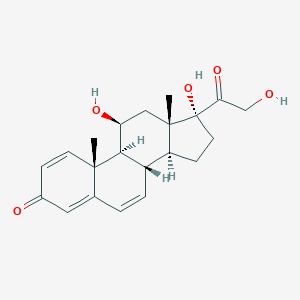

Structure

3D Structure

属性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFSJFFZKKRVOE-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279501 | |

| Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2427-64-7 | |

| Record name | delta6-Prednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12882 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.6-PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN45FVD9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Dehydro Prednisolone (Δ⁶-Prednisolone)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activities of 6-Dehydro Prednisolone (B192156), a significant metabolite of the widely used corticosteroid, prednisolone.

Chemical Structure and Properties

6-Dehydro Prednisolone, also known as Δ⁶-Prednisolone, is a synthetic glucocorticoid. Structurally, it is a derivative of prednisolone with an additional double bond introduced at the 6th position of the steroid nucleus. This modification influences its biological activity and metabolic profile.

Chemical Structure:

-

IUPAC Name: (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

-

SMILES: C[C@]12C--INVALID-LINK--CO)O)C=CC4=CC(=O)C=C[C@]34C">C@@HO

-

InChI Key: WFFSJFFZKKRVOE-VWUMJDOOSA-N

The core structure is a pregnane (B1235032) steroid, characteristic of corticosteroids, featuring a four-ring system.[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₅ | PubChem |

| Molecular Weight | 358.4 g/mol | PubChem |

| Monoisotopic Mass | 358.178023937 Da | DrugBank[2] |

| XLogP3 | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Pharmacological and Biological Properties

This compound is a glucocorticoid and a known human urinary metabolite of prednisolone. Like its parent compound, its biological effects are primarily mediated through interaction with the glucocorticoid receptor.

Mechanism of Action: Glucocorticoid Receptor Signaling

Glucocorticoids, including this compound, exert their potent anti-inflammatory and immunosuppressive effects through a well-defined signaling pathway.[3][4]

-

Cellular Entry and Receptor Binding: Being lipophilic, the steroid molecule diffuses across the cell membrane into the cytoplasm.

-

Receptor Activation: In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs). This binding causes the dissociation of the HSPs and activates the GR.

-

Nuclear Translocation: The activated steroid-GR complex translocates into the nucleus.

-

Gene Regulation: Inside the nucleus, the complex acts as a transcription factor. It can either:

-

Transactivation: Bind to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin (B1180172) A1 and interleukin-10.[5]

-

Transrepression: Inhibit the activity of other pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5]

-

This genomic action results in the broad anti-inflammatory and immunosuppressive effects characteristic of corticosteroids.[6][7]

Experimental Protocols

Example Protocol 1: Microbiological Dehydrogenation for Steroid Synthesis

This protocol is adapted from general procedures for the biotransformation of corticosteroids, a common method for introducing double bonds into the steroid nucleus.[8][9] This process could be used to synthesize prednisolone from hydrocortisone (B1673445), a key step in steroid manufacturing.[9]

Objective: To introduce a C1-C2 double bond into a hydrocortisone substrate using a microbial culture.

Materials:

-

Microorganism: e.g., Arthrobacter simplex or Rhodococcus species known for 3-ketosteroid-Δ¹-dehydrogenase activity.[8][10]

-

Culture Medium: Potato Dextrose Broth (PDB) or other suitable sterile medium.

-

Substrate: Hydrocortisone, dissolved in a minimal amount of a water-miscible solvent like Dimethyl sulfoxide (B87167) (DMSO).

-

Equipment: Orbital shaker, incubator, centrifuge, flasks, equipment for extraction and chromatography (e.g., HPLC).

Methodology:

-

Inoculum Preparation: A loopful of the selected bacterial strain from a pure culture on a Potato Dextrose Agar (PCA) plate is transferred to a 50 mL flask containing 20 mL of sterile PDB medium.

-

Incubation: The flask is incubated at 30°C in an orbital shaker at 110 rpm for 48 hours to allow for cell growth.

-

Biotransformation: The grown culture is transferred to a larger 500 mL flask containing 200 mL of sterile PDB. After an additional 48 hours of incubation under the same conditions, the hydrocortisone substrate (e.g., 0.2 g dissolved in 2 mL of DMSO) is added to the culture.

-

Reaction: The culture is maintained in the shaker for up to 72 hours. The progress of the transformation is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Extraction: After the reaction is complete, the culture broth is centrifuged to separate the biomass. The supernatant is extracted multiple times with an organic solvent such as ethyl acetate (B1210297).

-

Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified using column chromatography. The final product (prednisolone) is characterized by spectroscopic methods (NMR, MS) and its purity is assessed by HPLC.

Example Protocol 2: Chemical Synthesis of Prednisolone Acetate

This protocol describes a chemical method for synthesizing prednisolone acetate from a saturated steroid precursor, involving bromination and dehydrobromination steps.[8][9] A similar strategy could be envisioned for modifying the prednisolone backbone.

Objective: To introduce C1-C2 and C4-C5 double bonds into a steroid nucleus.

Materials:

-

Starting Material: 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione.

-

Reagents: Molecular bromine (Br₂), acetic acid, collidine.

-

Equipment: Reaction vessel, heating mantle, equipment for extraction, crystallization, and analysis.

Methodology:

-

Dibromination: The starting material is dissolved in acetic acid. Molecular bromine is added to the solution to perform dibromination at the C2 and C4 positions.

-

Dehydrobromination: The resulting 2,4-dibromo intermediate is isolated. It is then heated in a high-boiling point solvent and base, such as collidine, to induce dehydrobromination. This elimination reaction forms the double bonds at C1-C2 and C4-C5, yielding prednisolone acetate.

-

Hydrolysis: The acetate group at C21 is hydrolyzed using a suitable method (e.g., base-catalyzed hydrolysis) to yield the final product, prednisolone.

-

Purification: The crude prednisolone is purified by recrystallization or chromatography to obtain a high-purity product.

Conclusion

This compound is a glucocorticoid of interest due to its relationship with prednisolone, a cornerstone of anti-inflammatory therapy. Its biological activity is derived from its interaction with the glucocorticoid receptor, leading to the modulation of gene expression. While specific synthesis protocols are proprietary, its production can be understood through established principles of steroid biotransformation and chemical synthesis. Further research into the unique pharmacological profile of this compound may yield insights for the development of new steroidal drugs with improved therapeutic indices.

References

- 1. Steroid - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. sfera.unife.it [sfera.unife.it]

- 4. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. e-jnc.org [e-jnc.org]

- 7. drugs.com [drugs.com]

- 8. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prednisolone synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

6-Dehydro Prednisolone (CAS 2427-64-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydro Prednisolone (B192156), with the Chemical Abstracts Service (CAS) number 2427-64-7, is a synthetic glucocorticoid structurally related to prednisolone.[1][2] Its defining feature is the presence of a double bond between the 6th and 7th carbon atoms of the steroid nucleus.[1] This modification distinguishes it from its parent compound, prednisolone.[1] Also known as Δ⁶-Prednisolone, it is recognized as both a metabolite and an impurity of prednisolone.[1][2] This document provides a comprehensive technical overview of 6-Dehydro Prednisolone, including its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2427-64-7 | [2][3] |

| Molecular Formula | C21H26O5 | [2][3] |

| Molecular Weight | 358.43 g/mol | [2][3] |

| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-one | [4] |

| Synonyms | 6,7-Dehydro Prednisolone, Δ⁶-Prednisolone, Prednisolone EP Impurity H | [1][3][4] |

| Physical Description | Solid | [5] |

| Purity | >95% (HPLC) available as a reference standard | [3] |

Synthesis

One potential synthetic route involves the selective dehydrogenation of prednisolone. This can be accomplished using various dehydrogenating agents. For instance, reagents like chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used to introduce double bonds in the steroid core. The reaction would typically be carried out in an inert solvent under controlled temperature conditions to favor the formation of the 6,7-double bond.

Another approach could involve a multi-step process starting from a suitable prednisolone derivative. For example, introduction of a leaving group at the 6- or 7-position, followed by an elimination reaction, could yield the desired Δ⁶-unsaturated product.

Microbial biotransformation presents an alternative and often more specific method for steroid modifications. While microbial 1-dehydrogenation of hydrocortisone (B1673445) to produce prednisolone is well-established, specific microorganisms capable of introducing a 6,7-double bond in prednisolone would need to be identified and optimized for this particular transformation.[6][7]

Mechanism of Action

As a glucocorticoid, this compound is expected to exert its effects primarily through interaction with glucocorticoid receptors (GR) and mineralocorticoid receptors (MR).[1] The general mechanism of action for glucocorticoids involves binding to these intracellular receptors, which then translocate to the nucleus and act as ligand-dependent transcription factors to modulate the expression of target genes.[5][8][9]

The introduction of the double bond at the C6-C7 position in this compound is known to significantly influence its receptor binding profile.[1] Research indicates that this modification substantially decreases the affinity for the Type II glucocorticoid receptors, while the affinity for the Type I mineralocorticoid receptors is not affected.[1] This altered binding profile suggests that this compound may exhibit a different spectrum of biological activity and side effects compared to prednisolone. The preferential binding to Type I receptors could potentially lead to increased sodium retention.[1]

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, a glucocorticoid like this compound binds to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event triggers a conformational change in the GR, leading to the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus, where it can either homodimerize and bind to glucocorticoid response elements (GREs) in the promoter regions of target genes to activate their transcription (transactivation), or interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).

Caption: Glucocorticoid Receptor Signaling Pathway.

Mineralocorticoid Receptor Signaling Pathway

Similar to the GR pathway, this compound can also bind to the Mineralocorticoid Receptor (MR), which is also located in the cytoplasm in a complex with HSPs. Upon ligand binding, the receptor is activated, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the MR-ligand complex binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes involved in sodium and water balance.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vjs.ac.vn [vjs.ac.vn]

- 6. WO2006124141A2 - A process of preparing prednisolone devoid of steroid-derived impurities using recombinant e. coli transformed with a δ1-dehydrogenase gene - Google Patents [patents.google.com]

- 7. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and History of 6-Dehydro Prednisolone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydro Prednisolone (B192156), also known as Δ⁶-Prednisolone, is a synthetic glucocorticoid and a metabolite of the widely used anti-inflammatory drug, prednisolone. Its defining structural feature is the presence of a double bond between the 6th and 7th carbon atoms of the steroid nucleus. This modification distinguishes it from its parent compound, prednisolone. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activity of 6-Dehydro Prednisolone, drawing from the broader history of synthetic corticosteroid development. While specific quantitative data on its biological potency is scarce in publicly available literature, this paper collates available information and presents detailed experimental methodologies for its synthesis and evaluation based on established protocols for related compounds.

Introduction: The Quest for Potent and Safe Corticosteroids

The mid-20th century marked a revolutionary period in medicine with the discovery and clinical application of corticosteroids. The dramatic therapeutic effects of cortisone (B1669442) in a rheumatoid arthritis patient in 1948 spurred intensive research efforts to synthesize more potent and safer glucocorticoid analogues.[1] This era, between 1954 and 1958, saw the introduction of six new synthetic steroids for systemic anti-inflammatory therapy.[1] Scientists discovered that minor structural modifications to the steroid skeleton could significantly enhance anti-inflammatory activity while reducing undesirable mineralocorticoid effects.[2] The introduction of a double bond at the 1,2-position of hydrocortisone (B1673445) to yield prednisolone was a landmark achievement, resulting in a four-fold increase in anti-inflammatory potency.[3] It is within this context of molecular manipulation of the steroid nucleus that the synthesis and study of derivatives such as this compound emerged.

Discovery and History of this compound

The specific discovery of this compound is not well-documented in a single seminal publication. Instead, its emergence is intertwined with the broader exploration of steroid dehydrogenation in the 1950s and 1960s.

Early Synthesis:

A key chemical method for introducing a double bond at the 6,7-position of Δ⁴-3-ketosteroids was the use of chloranil (B122849) (tetrachloro-p-benzoquinone) as a dehydrogenating agent. A 1960 paper by Agnello and Laubach in the Journal of the American Chemical Society detailed the dehydrogenation of various corticosteroids using chloranil.[4] Their work demonstrated that Δ¹,⁴-pregnadienes, like prednisolone acetate (B1210297), could be converted to Δ¹,⁴,⁶-pregnatrienes. This suggests that the chemical synthesis of this compound was feasible during this period.[4]

Identification as a Metabolite:

Later research into the metabolism of prednisolone identified this compound as a human urinary metabolite.[5] This discovery positioned this compound not just as a synthetic derivative but also as a naturally occurring product of prednisolone biotransformation in the body.

Microbial Dehydrogenation:

Research in the late 1980s identified fungal strains capable of dehydrogenating the B ring of steroids at the C6-C7 position.[6] While this study focused on progesterone (B1679170) and androstenedione, it highlighted a potential biosynthetic route for producing 6-dehydro steroids, including this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | [5] |

| Molecular Formula | C₂₁H₂₆O₅ | [5] |

| Molecular Weight | 358.4 g/mol | [5] |

| CAS Number | 2427-64-7 | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through chemical dehydrogenation of prednisolone. The following is a representative experimental protocol based on the method described by Agnello and Laubach (1960) for the dehydrogenation of corticosteroids with chloranil.[4]

Experimental Protocol: Dehydrogenation of Prednisolone Acetate with Chloranil

Objective: To synthesize this compound Acetate via dehydrogenation of Prednisolone Acetate.

Materials:

-

Prednisolone Acetate

-

Chloranil (tetrachloro-p-benzoquinone)

-

t-Butyl alcohol

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of Prednisolone Acetate in t-butyl alcohol is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Chloranil (approximately 1.2 molar equivalents) is added to the solution.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically several hours), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with 5% sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) as the eluent to yield this compound Acetate.

-

The acetate group can be hydrolyzed under mild basic conditions to yield this compound.

Note: This is a representative protocol and may require optimization for specific laboratory conditions.

Diagram of Synthetic Workflow:

Biological Activity and Mechanism of Action

As a glucocorticoid, this compound is expected to exert its effects through the glucocorticoid receptor (GR). The general mechanism of action for glucocorticoids is well-established.

Glucocorticoid Receptor Signaling Pathway

-

Ligand Binding: The lipophilic steroid molecule diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in a complex with heat shock proteins (HSPs).

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs. The activated GR-ligand complex then translocates to the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the GR-ligand complexes dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.

-

Gene Transcription Modulation:

-

Transactivation: The binding of the GR dimer to GREs can recruit coactivators, leading to the increased transcription of anti-inflammatory genes (e.g., annexin (B1180172) A1, IκBα).

-

Transrepression: The activated GR can also interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory genes (e.g., cytokines, chemokines).

-

Diagram of Glucocorticoid Receptor Signaling Pathway:

Quantitative Biological Data

A comprehensive search of the scientific literature did not yield specific quantitative data on the biological activity of this compound, such as its relative binding affinity for the glucocorticoid receptor or its anti-inflammatory potency compared to prednisolone. Such data is crucial for a complete understanding of its pharmacological profile.

Experimental Protocols for Biological Evaluation

The biological activity of this compound would be assessed using standard in vitro assays for glucocorticoids. Below are representative protocols for determining glucocorticoid receptor binding affinity and anti-inflammatory activity.

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

Objective: To determine the relative binding affinity (RBA) of this compound for the glucocorticoid receptor.

Materials:

-

Cytosolic extract containing glucocorticoid receptors (e.g., from rat liver or cultured cells)

-

[³H]-Dexamethasone (radioligand)

-

Unlabeled dexamethasone (B1670325) (for standard curve)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl buffer with molybdate (B1676688) and dithiothreitol)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled dexamethasone and this compound in the assay buffer.

-

In microcentrifuge tubes, add a fixed amount of cytosolic receptor preparation.

-

Add the various concentrations of either unlabeled dexamethasone or this compound.

-

Add a fixed concentration of [³H]-Dexamethasone to each tube.

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

To separate bound from free radioligand, add a cold dextran-coated charcoal suspension to each tube, incubate for a short period (e.g., 10 minutes) on ice, and then centrifuge.

-

Transfer an aliquot of the supernatant (containing the bound radioligand) from each tube into a scintillation vial.

-

Add scintillation cocktail, vortex, and measure the radioactivity using a liquid scintillation counter.

-

Generate a standard competition curve by plotting the percentage of [³H]-Dexamethasone bound against the concentration of unlabeled dexamethasone.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Dexamethasone (IC₅₀).

-

Calculate the Relative Binding Affinity (RBA) as follows: RBA = (IC₅₀ of Dexamethasone / IC₅₀ of this compound) x 100

In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)

Objective: To measure the ability of this compound to inhibit NF-κB-mediated gene transcription.

Materials:

-

A suitable cell line (e.g., HEK293 or A549)

-

Expression plasmid for the human glucocorticoid receptor (if not endogenously expressed)

-

NF-κB-luciferase reporter plasmid

-

A control reporter plasmid (e.g., Renilla luciferase) for normalization

-

Cell culture medium and supplements

-

Transfection reagent

-

Tumor necrosis factor-alpha (TNF-α) or other NF-κB activator

-

This compound and a reference glucocorticoid (e.g., prednisolone)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Co-transfect the cells with the GR expression plasmid (if needed), the NF-κB-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.

-

After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or the reference glucocorticoid.

-

Pre-incubate the cells with the compounds for a defined period (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce reporter gene expression.

-

Incubate for a further period (e.g., 6-8 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition of TNF-α-induced NF-κB activity).

Conclusion

This compound represents an interesting, albeit under-characterized, member of the synthetic corticosteroid family. Its origins can be traced back to the era of intensive steroid research in the mid-20th century, with chemical dehydrogenation being a plausible route for its initial synthesis. Its later identification as a human metabolite of prednisolone underscores its biological relevance. While detailed, publicly available quantitative data on its biological activity are lacking, the established methodologies for synthesizing and evaluating glucocorticoids provide a clear framework for its further investigation. Future research is needed to fully elucidate the pharmacological profile of this compound and to determine if the introduction of the 6,7-double bond offers any therapeutic advantages over its parent compound, prednisolone. Such studies would contribute to a more complete understanding of the structure-activity relationships within this vital class of therapeutic agents.

References

- 1. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Microbial transformations of steroids--IV. 6,7-Dehydrogenation; a new class of fungal steroid transformation product - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of 6-Dehydro Prednisolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydro Prednisolone (B192156), also known as Δ⁶-prednisolone, is a metabolite of the synthetic corticosteroid prednisolone, characterized by the introduction of a double bond at the C6-C7 position of the steroid nucleus. While the in vivo metabolism of prednisolone in humans primarily yields metabolites such as 6β-hydroxy prednisolone and 20-dihydro metabolites, the formation of 6-dehydro prednisolone is less commonly observed and is of significant interest for its potential biological activities and as a subject of biotransformation studies. This technical guide provides an in-depth overview of the in vivo formation of this compound, with a focus on microbial biotransformation as a key pathway for its synthesis. The guide details the enzymatic processes, experimental protocols, and quantitative data associated with this conversion.

The formation of this compound is primarily achieved through a dehydrogenation reaction, a process well-documented in microbial steroid transformations. While the Δ¹-dehydrogenation of hydrocortisone (B1673445) to prednisolone by bacteria like Arthrobacter simplex is a cornerstone of industrial steroid synthesis, the analogous 6,7-dehydrogenation is a rarer but significant microbial capability, primarily observed in certain fungal species. This guide will explore the enzymatic machinery and methodologies that enable this specific biotransformation.

Metabolic Pathway of this compound Formation

The primary metabolic pathway for the formation of this compound from prednisolone involves a single enzymatic step: a dehydrogenation reaction at the C6-C7 position of the steroid's B-ring. This reaction is catalyzed by a class of enzymes known as steroid dehydrogenases, specifically a putative Δ⁶-dehydrogenase.

While the specific enzyme responsible for the 6-dehydrogenation of prednisolone has not been extensively characterized, analogous reactions in other steroids, such as the conversion of progesterone (B1679170) to 6-dehydroprogesterone, have been documented in fungi. This suggests a similar enzymatic mechanism for the transformation of prednisolone.

Below is a diagram illustrating the proposed metabolic pathway.

Quantitative Data on 6,7-Dehydrogenation of Steroids

While specific quantitative data for the in vivo formation of this compound is limited in publicly available literature, data from analogous microbial 6,7-dehydrogenation of other steroid substrates provides valuable insight into the potential yields of this biotransformation. The following table summarizes the biotransformation of progesterone and androstenedione (B190577) by various fungal species, as reported in scientific literature.

| Substrate | Microorganism | Product | Yield (%) | Reference |

| Progesterone | Botryodiplodia theobromae | 6-Dehydroprogesterone | 25 | [1] |

| Progesterone | Botryosphaerica obtusa | 11α-Hydroxy-6-dehydroprogesterone | 15 | [1] |

| Progesterone | Apiocrea chrysosperma | 14α-Hydroxy-6-dehydroprogesterone | 10 | [2] |

| Androstenedione | Absidia coerulea | 6-Dehydroandrostenedione | 30 | [1] |

| Androstenedione | Curvularia lunata | 6-Dehydroandrostenedione | 20 | [1] |

Note: The yields presented are indicative and can vary based on fermentation conditions.

Experimental Protocols

The following section details a generalized experimental protocol for the microbial biotransformation of prednisolone to this compound, based on established methods for fungal steroid transformations. This protocol is a composite and may require optimization for specific fungal strains and desired yields.

Microorganism and Culture Conditions

-

Microorganism: A fungal strain known for steroid 6,7-dehydrogenation, such as Botryodiplodia theobromae or a related species.

-

Culture Medium: A suitable liquid medium, for example, Czapek-Dox broth, supplemented with yeast extract (0.1% w/v) to support robust fungal growth.

-

Inoculum Preparation: A spore suspension or a mycelial culture grown for 3-5 days is used to inoculate the main fermentation medium.

-

Fermentation: The fermentation is carried out in shake flasks or a bioreactor at a controlled temperature (typically 25-28°C) with agitation (e.g., 150-200 rpm) to ensure adequate aeration.

Substrate Addition

-

Substrate: Prednisolone is dissolved in a minimal amount of a water-miscible solvent, such as ethanol (B145695) or dimethylformamide (DMF), to create a stock solution.

-

Addition: The prednisolone stock solution is added to the fungal culture after a period of initial growth (typically 24-48 hours), to a final concentration that is non-toxic to the microorganism (e.g., 0.1-0.5 g/L).

Biotransformation and Monitoring

-

Incubation: The fermentation is continued for a period of 5-10 days.

-

Sampling: Aliquots of the culture broth are withdrawn at regular intervals (e.g., every 24 hours) to monitor the progress of the biotransformation.

-

Analysis: The samples are extracted with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform). The organic extract is then analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and quantify the substrate and product(s).

Product Extraction and Purification

-

Extraction: At the end of the fermentation, the entire culture broth is harvested. The mycelium is separated from the broth by filtration. The broth is then extracted multiple times with an appropriate organic solvent.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel, followed by recrystallization to obtain pure this compound.

Structure Elucidation

-

The structure of the purified product is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The following diagram illustrates a typical experimental workflow for this biotransformation process.

Conclusion

The in vivo formation of this compound, while not a major human metabolic pathway, is an achievable biotransformation through the action of specific microbial enzymes. Fungal species, in particular, have demonstrated the capability of performing 6,7-dehydrogenation on steroid substrates. The protocols and data presented in this guide, though largely based on analogous steroid transformations, provide a solid foundation for researchers and drug development professionals to explore the synthesis and potential applications of this compound. Further research into the specific enzymes and optimization of fermentation conditions will be crucial for developing efficient and scalable production methods for this and other novel steroid derivatives.

References

An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of 6-Dehydro Prednisolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of 6-Dehydro Prednisolone (B192156). Due to the limited availability of specific quantitative binding data for 6-Dehydro Prednisolone in publicly accessible literature, this document focuses on providing a robust framework for understanding its potential GR binding characteristics. This is achieved through a detailed examination of the GR signaling pathway, standardized experimental protocols for determining binding affinity, and a comparative analysis of structurally related corticosteroids.

The Glucocorticoid Receptor and Its Signaling Pathway

Glucocorticoids, a class of steroid hormones, exert their wide-ranging physiological effects by binding to the glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that, upon binding to a glucocorticoid, translocates from the cytoplasm to the nucleus. Once in the nucleus, the ligand-receptor complex modulates the transcription of target genes, leading to the therapeutic anti-inflammatory and immunosuppressive effects of these drugs.

The classical genomic signaling pathway of the glucocorticoid receptor involves several key steps:

-

Ligand Binding: Lipophilic glucocorticoids passively diffuse across the cell membrane and bind to the GR, which is located in the cytoplasm in an inactive complex with chaperone proteins, including heat shock protein 90 (Hsp90).

-

Conformational Change and Chaperone Dissociation: Ligand binding induces a conformational change in the GR, leading to the dissociation of the chaperone protein complex.

-

Nuclear Translocation: The activated GR-ligand complex then translocates into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the GR-ligand complexes typically dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.

-

Gene Transcription Modulation: The binding of the GR dimer to GREs can either enhance (transactivation) or suppress (transrepression) the transcription of target genes, leading to the desired physiological response.

Classical genomic signaling pathway of the glucocorticoid receptor.

Glucocorticoid Receptor Binding Affinity of this compound

This compound is a derivative of prednisolone characterized by the introduction of an additional double bond at the C6-C7 position of the steroid nucleus. While specific quantitative data on the binding affinity of this compound for the glucocorticoid receptor is scarce in the available scientific literature, qualitative information suggests a decreased affinity compared to its parent compound, prednisolone.

The introduction of the C6-C7 double bond is known to significantly influence the steroid's receptor binding profile. This structural modification has been reported to decrease the affinity for the Type II glucocorticoid receptor. From a structure-activity relationship (SAR) perspective, modifications to the steroid's core structure, particularly alterations in the planarity and electronic distribution of the A and B rings, can impact the precise fit and interaction with the ligand-binding domain of the glucocorticoid receptor.

For a comprehensive understanding, it is essential to compare the GR binding affinity of this compound with that of other well-characterized corticosteroids. The following table provides the relative binding affinities (RBA) of several common glucocorticoids, with dexamethasone (B1670325) typically used as the reference standard (RBA = 100).

Table 1: Relative Binding Affinity of Various Corticosteroids to the Glucocorticoid Receptor

| Compound | Relative Binding Affinity (RBA)¹ |

| Dexamethasone | 100 (Reference) |

| Prednisolone | 19 |

| Hydrocortisone | 10 |

| Budesonide | 935 |

| Fluticasone Propionate | 1800 |

| Mometasone Furoate | 2200 |

¹ Relative Binding Affinity (RBA) is determined by competitive binding assays, with Dexamethasone set as the reference at 100. Higher values indicate greater affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for Glucocorticoid Receptor Affinity

To quantitatively determine the binding affinity of a test compound such as this compound for the glucocorticoid receptor, a competitive radioligand binding assay is the gold-standard method. This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the GR.

Materials

-

Radioligand: [³H]-Dexamethasone

-

Receptor Source: Cytosolic fraction from cells or tissues expressing high levels of GR (e.g., rat liver, human A549 cells).

-

Test Compounds: this compound, Prednisolone (as a comparator), and unlabeled Dexamethasone (as a reference).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.

-

Separation Agent: Dextran-coated charcoal.

-

Scintillation Cocktail and Counter.

Procedure

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue or cell line by homogenization and ultracentrifugation.

-

Assay Setup: In a series of microcentrifuge tubes, add a constant amount of the cytosolic receptor preparation.

-

Competition: Add a fixed concentration of [³H]-Dexamethasone to all tubes. Then, add increasing concentrations of the unlabeled test compound (this compound), comparator (Prednisolone), or reference (Dexamethasone). Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Dexamethasone).

-

Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).

-

Separation of Bound and Free Radioligand: Add a dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]-Dexamethasone. Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer the supernatant, containing the receptor-bound [³H]-Dexamethasone, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-Dexamethasone as a function of the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Workflow for a competitive glucocorticoid receptor binding assay.

Conclusion

The Core Mechanism of Action of 6-Dehydro Prednisolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydro Prednisolone, a synthetic glucocorticoid and a metabolite of prednisolone, exerts its anti-inflammatory and immunosuppressive effects through a well-defined molecular pathway centered on the glucocorticoid receptor (GR).[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, drawing upon the established principles of glucocorticoid signaling. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the expected pharmacological profile and provides detailed experimental protocols for its characterization. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of steroidal anti-inflammatory drugs.

Introduction

This compound, also known as Δ⁶-prednisolone, is a corticosteroid structurally similar to prednisolone, with the key difference being the presence of a double bond between the 6th and 7th carbon atoms.[1][2] Like other glucocorticoids, its primary mechanism of action involves the modulation of gene expression through interaction with the cytosolic glucocorticoid receptor. This interaction leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. Understanding the precise molecular interactions and signaling cascades is crucial for the rational design and development of novel glucocorticoid-based therapies with improved efficacy and safety profiles.

The Glucocorticoid Receptor Signaling Pathway

The biological effects of this compound are mediated through the canonical glucocorticoid receptor signaling pathway. This process can be broadly divided into cytoplasmic and nuclear events.

Cytoplasmic Events: Receptor Binding and Activation

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. This complex maintains the receptor in a conformation that is capable of binding to its ligand but is unable to translocate to the nucleus.

Upon entering the cell via passive diffusion, the lipophilic this compound molecule binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. The now-activated GR-ligand complex exposes its nuclear localization signals (NLS), enabling its translocation into the nucleus.

Nuclear Events: Modulation of Gene Expression

Once inside the nucleus, the activated GR-ligand complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR-ligand complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes. Examples of genes upregulated by glucocorticoids include annexin (B1180172) A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: The anti-inflammatory effects of glucocorticoids are largely attributed to their ability to repress the expression of pro-inflammatory genes. This occurs primarily through the interaction of the GR-ligand complex with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). The GR can inhibit the activity of these pro-inflammatory transcription factors by preventing their binding to DNA or by recruiting corepressor proteins. This leads to a reduction in the synthesis of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Quantitative Pharmacological Data

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor Binding Affinity (Kd, nM) | Reference |

| This compound | Data not available | - |

| Prednisolone | ~5-10 | Comparative |

| Dexamethasone (B1670325) | ~3-5 | Comparative |

| Cortisol | ~10-25 | Comparative |

Note: Lower Kd values indicate higher binding affinity.

Table 2: In Vitro Potency in Anti-inflammatory Assays

| Compound | IC50 / EC50 (nM) | Assay | Reference |

| This compound | Data not available | - | - |

| Prednisolone | ~10-50 | NF-κB Inhibition | Comparative |

| Prednisolone | ~5-20 | IL-6 Inhibition | Comparative |

| Dexamethasone | ~1-10 | NF-κB Inhibition | Comparative |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. EC50 represents the concentration of a drug that gives a half-maximal response.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of glucocorticoids like this compound.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for the glucocorticoid receptor.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) for binding to the GR.

Materials:

-

Recombinant human glucocorticoid receptor

-

[³H]-dexamethasone

-

Unlabeled this compound and dexamethasone

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing EDTA, molybdate, and DTT)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled this compound and dexamethasone (as a positive control).

-

In a multi-well plate, incubate a fixed concentration of recombinant human GR and [³H]-dexamethasone with varying concentrations of the unlabeled competitor.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the competitor and determine the IC50 value.

-

Calculate the Kd for this compound using the Cheng-Prusoff equation.

NF-κB Reporter Gene Assay (Transrepression)

Objective: To measure the ability of this compound to inhibit NF-κB-mediated gene transcription.

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB binding sites. Inhibition of NF-κB activity by this compound results in a decrease in reporter gene expression.

Materials:

-

Human cell line (e.g., HEK293 or A549)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and a reference glucocorticoid (e.g., dexamethasone)

-

NF-κB inducing agent (e.g., TNF-α or IL-1β)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.

-

After transfection, allow the cells to recover for 24 hours.

-

Pre-treat the cells with a serial dilution of this compound or the reference compound for 1-2 hours.

-

Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α) for a defined period (e.g., 6-8 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage inhibition of NF-κB activity at each concentration of the test compound and determine the IC50 value.

MMTV Reporter Gene Assay (Transactivation)

Objective: To measure the ability of this compound to activate GR-mediated gene transcription.

Principle: This assay uses a cell line transfected with a reporter plasmid containing the mouse mammary tumor virus (MMTV) promoter, which includes GREs. Activation of the GR by this compound leads to increased expression of the reporter gene (e.g., luciferase).

Materials:

-

Human cell line (e.g., A549 or HeLa)

-

MMTV luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and a reference glucocorticoid (e.g., dexamethasone)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Transfect the cells with the MMTV luciferase reporter plasmid.

-

After transfection, treat the cells with a serial dilution of this compound or the reference compound for 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control at each concentration and determine the EC50 value.

Conclusion

The mechanism of action of this compound is consistent with that of other classic glucocorticoids, involving binding to and activation of the glucocorticoid receptor, followed by the modulation of gene expression through transactivation and transrepression. While specific quantitative pharmacological data for this compound is not extensively documented, the experimental protocols provided in this guide offer a robust framework for its comprehensive characterization. Further research is warranted to elucidate the precise binding kinetics and potency of this compound to better understand its therapeutic potential and to facilitate the development of more targeted anti-inflammatory therapies.

References

An In-depth Technical Guide to the Pharmacological Profile of 6-Dehydro Prednisolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydro Prednisolone (B192156), also known as Δ⁶-Prednisolone, is a synthetic glucocorticoid steroid that is a metabolite and structural analog of prednisolone.[1][2] Its defining chemical characteristic is the presence of a double bond between the 6th and 7th carbon atoms of the steroid nucleus, distinguishing it from prednisolone.[1] This structural modification significantly influences its pharmacological profile, particularly its receptor binding affinity and subsequent biological activity.[1] This document provides a comprehensive overview of the pharmacological properties of 6-Dehydro Prednisolone, including its mechanism of action, pharmacodynamics, pharmacokinetics, and detailed experimental protocols for its characterization.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one[2] |

| Chemical Formula | C21H26O5[2] |

| Molecular Weight | 358.4 g/mol [2] |

| Synonyms | Δ⁶-Prednisolone, 6,7-Dehydroprednisolone[2] |

Mechanism of Action

Like other corticosteroids, this compound exerts its effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[1][3] The lipophilic nature of the steroid allows it to passively diffuse across the cell membrane and bind to the cytosolic GR.[1][4] In its inactive state, the GR is part of a multiprotein complex with chaperone proteins like heat shock protein 90 (hsp90).[1] Upon ligand binding, the chaperone proteins dissociate, and the activated steroid-GR complex translocates to the nucleus.[4]

Once in the nucleus, the complex can act in two primary ways:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][5] This interaction activates the transcription of anti-inflammatory genes, such as those for annexin-1, interleukin-10, and inhibitor of NF-κB (IκB-α).[5][6]

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes.[5] It achieves this by interfering with the function of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5][7] This process often involves the recruitment of histone deacetylase-2 (HDAC2), which reverses the histone acetylation associated with activated inflammatory genes, thereby suppressing their transcription.[5][6]

The introduction of the double bond at the C6-C7 position in this compound has been shown to decrease its affinity for Type II glucocorticoid receptors while not affecting its affinity for Type I (mineralocorticoid) receptors.[1] This altered binding profile can lead to a different spectrum of biological effects compared to prednisolone, particularly concerning electrolyte balance.[1]

Caption: Glucocorticoid receptor signaling pathway for this compound.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are anti-inflammatory and immunosuppressive, consistent with its classification as a glucocorticoid.[1][8] These effects stem from its ability to modulate the expression of genes involved in the inflammatory cascade.[5][7] Corticosteroids, in general, inhibit the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes and suppress the migration and function of inflammatory cells.[9]

Pharmacokinetics

This compound is recognized as a metabolite of prednisolone and can be detected in urine, making it a potential biomarker for monitoring compliance with oral glucocorticoid therapy.[1][2] The metabolism of prednisolone is complex, with this compound being one of over 20 identified metabolites.[1][7] The conversion of prednisolone to its various metabolites, including 6-hydroxylated forms, is mediated by cytochrome P450 enzymes, particularly CYP3A.[10]

Table 2: General Pharmacokinetic Parameters of Prednisolone (Parent Compound)

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~70-80% | [7][11] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [7][11] |

| Plasma Half-life | 2.1 - 3.5 hours | [7][11] |

| Protein Binding | 65 - 91% (concentration-dependent) | [7][11] |

| Metabolism | Hepatic (interconvertible with prednisone) | [10][12] |

| Excretion | Primarily renal (as metabolites) | [7] |

Note: Specific pharmacokinetic data for this compound is limited in the available literature. The data presented is for its parent compound, prednisolone, to provide context.

Experimental Protocols

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay quantifies the affinity of a test compound for the GR by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.[13][14]

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing GR from a suitable source, such as A549 lung carcinoma cells or rat liver, through homogenization and ultracentrifugation.[13] Determine the protein concentration of the cytosol.

-

Assay Setup: In a 96-well plate, incubate the GR-containing cytosol with a fixed concentration of a labeled GR ligand (e.g., [3H]dexamethasone or a fluorescent ligand like Fluormone™ GS Red).[13][14]

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound) or a reference compound (e.g., dexamethasone) to the wells.[13] Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled reference compound).[13]

-

Incubation: Incubate the plate at 4°C for 18-24 hours or at room temperature for 2-4 hours, depending on the specific protocol, to allow the binding to reach equilibrium.[13][14]

-

Separation: Separate the receptor-bound from the free ligand. For radioligands, this can be achieved using dextran-coated charcoal followed by centrifugation.[13] For fluorescent ligands, the change in fluorescence polarization is measured directly.[14]

-

Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter or the fluorescence polarization using a plate reader.[13][14]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[13] Plot the percentage of specific binding against the log concentration of the competitor to generate a dose-response curve.[13] Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response model.[13] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13]

Caption: Workflow of a competitive glucocorticoid receptor binding assay.

Glucocorticoid Receptor (GR) Translocation Assay

This cell-based assay measures the ability of a compound to induce the translocation of GR from the cytoplasm to the nucleus.[3]

Methodology:

-

Cell Plating: Seed cells engineered to express a GFP-GR fusion protein into a 96-well plate at a density of approximately 6,000 cells/well.[3]

-

Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2 to allow for attachment.[3]

-

Compound Addition: Add test compounds (this compound) and a reference agonist (e.g., dexamethasone) at various concentrations to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 2 hours) to allow for GR translocation.[3]

-

Fixation and Staining: Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst stain).

-

Imaging and Analysis: Acquire images using an automated fluorescence microscope. Analyze the images to quantify the fluorescence intensity of GFP-GR in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates GR translocation.

Caption: Workflow for a cell-based GR nuclear translocation assay.

Conclusion

This compound is a key metabolite of prednisolone with a distinct structural feature—a double bond at the C6-C7 position—that alters its receptor binding profile and, consequently, its pharmacological activity.[1] It functions as a glucocorticoid, modulating gene expression through the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects.[1][5] While comprehensive data on its specific potency and pharmacokinetic profile are not as abundant as for its parent compound, its role as a urinary metabolite makes it a valuable biomarker.[1] Further research is warranted to fully elucidate its clinical efficacy and safety profile in comparison to other corticosteroids.

References

- 1. This compound | 2427-64-7 | Benchchem [benchchem.com]

- 2. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Prednisolone - Wikipedia [en.wikipedia.org]

- 5. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Corticosteroids for Inflammation: Types and Uses [verywellhealth.com]

- 9. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 10. PHARMACOKINETIC AND PHARMACODYNAMIC INTERACTIONS BETWEEN DEHYDROEPIANDRO-STERONE AND PREDNISOLONE IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. benchchem.com [benchchem.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Dehydro Prednisolone

This technical guide provides a comprehensive overview of the solubility and stability of 6-Dehydro Prednisolone (B192156), a synthetic glucocorticoid. The information is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of direct quantitative data for 6-Dehydro Prednisolone, this guide leverages data from the structurally similar and well-characterized corticosteroid, Prednisolone, to provide insights into its physicochemical properties.

Introduction to this compound

This compound, also known as Δ⁶-Prednisolone, is a synthetic corticosteroid characterized by the introduction of a double bond between the 6th and 7th carbon atoms of the prednisolone steroid nucleus.[1] It is a known metabolite of prednisolone and is classified as a glucocorticoid, exerting its effects through binding to the glucocorticoid receptor.[1][2] Understanding its solubility and stability is critical for its potential development as a therapeutic agent, as these properties fundamentally influence its formulation, bioavailability, and shelf-life.

Solubility Profile

Table 1: Solubility of Prednisolone in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Water | 25 | 0.22 - 0.24 | [4] |

| Ethanol | 25 | ~6.7 | [5] |

| Methanol | 25 | Slightly Soluble | [5] |

| Chloroform | 25 | ~5.0 | [5] |

| N,N-Dimethylformamide | 55.1 | 0.0141 (mole fraction) | [6] |

| Dioxane | - | Sparingly Soluble | [7] |

| Acetone | - | Slightly Soluble | [7] |

| Ether | - | Very Slightly Soluble | [7] |

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its pharmaceutical development. While specific stability studies on this compound are limited, its structural similarity to Prednisolone allows for the prediction of its potential degradation pathways under various stress conditions. As a glucocorticoid, it is expected to be susceptible to hydrolysis, oxidation, and photolysis.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Based on studies of Prednisolone and other corticosteroids, the following conditions are recommended for the forced degradation of this compound.[8][9]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours at 60-80°C | Epimerization, dehydration, and side-chain cleavage products. |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 1 - 8 hours at room temp. or 60°C | Rearrangement of the dihydroxyacetone side chain, formation of carboxylic acid derivatives. |

| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours at room temperature | Oxidation of the ketone and hydroxyl groups. |

| Thermal Degradation | Dry heat (e.g., 80-105°C) | 24 - 72 hours | Dehydration and other decomposition products. |

| Photodegradation | Exposure to UV (e.g., 254 nm) and visible light | Variable, monitor for degradation | Photorearrangement and photo-oxidation products. |

Potential Degradation Pathways

The presence of the α,β-unsaturated ketone in Ring A and the dihydroxyacetone side chain are the most reactive sites in the this compound molecule.

-

Hydrolysis: Under acidic conditions, the C17 side chain can undergo rearrangement. In alkaline conditions, the C-17 side chain is particularly susceptible to degradation.

-

Oxidation: The hydroxyl groups and the ketone functionalities are prone to oxidation, which can lead to a variety of degradation products.

-

Photodegradation: The conjugated double bond system in Rings A and B makes the molecule susceptible to photodegradation, potentially leading to isomerization or the formation of photo-adducts.

Experimental Protocols

Solubility Determination: Shake-Flask Method

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.

-

Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is likely to provide good separation.

-

Detection: UV detection at the λmax of this compound (around 243 nm, similar to Prednisolone) should be appropriate.

-

Method Validation: The method must be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Signaling Pathway and Mechanism of Action

As a glucocorticoid, this compound is expected to exert its effects primarily through the glucocorticoid receptor (GR). The binding affinity to the GR is a key determinant of its potency.

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway for glucocorticoids involves the following steps:

-

Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs. The activated GR-ligand complex then translocates into the nucleus.

-

Gene Transcription Modulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the physiological effects of the glucocorticoid.

Figure 1: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Receptor Binding Affinity

The relative binding affinity (RBA) of this compound to the glucocorticoid receptor can be determined using a competitive radioligand binding assay.

Figure 2: Receptor Binding Assay Workflow.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While direct quantitative data remains scarce, the extensive knowledge base for the structurally similar compound, Prednisolone, provides a valuable framework for understanding its physicochemical properties and for designing further experimental studies. The provided experimental protocols and the detailed description of the glucocorticoid receptor signaling pathway offer a solid foundation for researchers and drug development professionals working with this and other related corticosteroids. Further research is warranted to establish the precise solubility and degradation profile of this compound to support its potential therapeutic applications.

References

- 1. This compound | 2427-64-7 | Benchchem [benchchem.com]

- 2. This compound | C21H26O5 | CID 224451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6,7-Dehydro Prednisolone CAS#: 2427-64-7 [chemicalbook.com]

- 4. Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Degradation Pathways of 6-Dehydro Prednisolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydro Prednisolone (B192156), a synthetic glucocorticoid and a known metabolite of prednisolone, is characterized by an additional double bond at the C6-C7 position of the steroid nucleus.[1] This structural modification influences its biological activity and potentially its stability profile. Understanding the degradation pathways of 6-Dehydro Prednisolone is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This technical guide provides a comprehensive overview of the anticipated degradation pathways of this compound under various stress conditions, based on established knowledge of prednisolone and other corticosteroids. The information presented herein is intended to support researchers in developing stable formulations and robust analytical methods.

While direct and extensive studies on the degradation of this compound are limited, its structural similarity to prednisolone allows for the inference of its primary degradation routes. The degradation of corticosteroids is generally influenced by factors such as pH, oxygen, light, and temperature.[2] The principal degradation pathways anticipated for this compound include hydrolysis, oxidation, and photodegradation.

Core Degradation Pathways

The degradation of this compound is expected to proceed through several key chemical reactions, primarily targeting the dihydroxyacetone side chain at C17 and the conjugated dienone system in the A-ring. The additional double bond at C6-C7 may also influence the molecule's susceptibility to certain degradation reactions.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for corticosteroids, particularly under acidic and basic conditions.

-

Acidic Hydrolysis: In acidic media, corticosteroids can undergo dehydration and rearrangement reactions. For prednisolone acetate, 100% degradation has been observed under strong acidic conditions (5N HCl).[3] A key acid-catalyzed reaction is the Mattox rearrangement, which involves the β-elimination of water from the dihydroxyacetone side chain. While less common for 21-hydroxy corticosteroids compared to their 21-esters, the acidic environment can promote the formation of various degradation products. For this compound, acidic conditions could lead to rearrangements involving the conjugated double bond system.

-